molecular formula C24H26N2O5S B5235448 N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5235448
M. Wt: 454.5 g/mol
InChI Key: SMCIYBXLOYRUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member, BTK. TAK-659 has been shown to have potential therapeutic applications in various types of cancer, including hematological malignancies.

Mechanism of Action

N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. BTK is a key mediator of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, decrease tumor burden, and inhibit the growth and survival of cancer cells. This compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a therapeutic agent, including its potent anti-tumor activity, favorable safety profile, and potential for combination therapy. However, there are also some limitations to its use in lab experiments, including its relatively low solubility and stability.

Future Directions

There are several potential future directions for the development of N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide as a therapeutic agent. These include the exploration of combination therapies with other anti-cancer agents, the investigation of its activity in other types of cancer, and the development of new formulations with improved solubility and stability.
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for its development as a therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the preparation of the key intermediate (3,4,5-triethoxybenzoic acid), the synthesis of the amide intermediate, and the final coupling reaction with 2-thiophenecarboxylic acid. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of hematological malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

N-[4-[(3,4,5-triethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-4-29-19-14-16(15-20(30-5-2)22(19)31-6-3)23(27)25-17-9-11-18(12-10-17)26-24(28)21-8-7-13-32-21/h7-15H,4-6H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCIYBXLOYRUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.